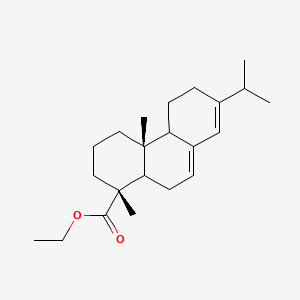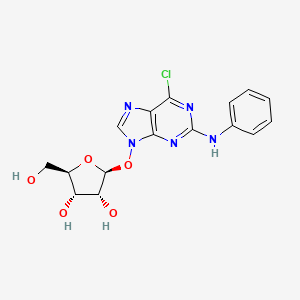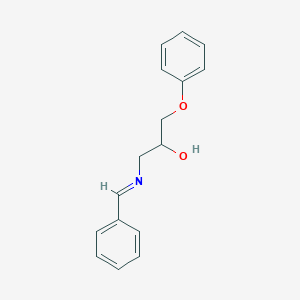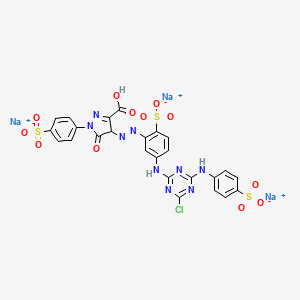![molecular formula C20H24N6O2 B14801644 2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile is a complex organic compound with the molecular formula C20H24N6O2. This compound is known for its unique structure, which includes a dimethylamino group, a phenylpiperazinyl moiety, and a propanedinitrile group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile involves multiple steps One common method includes the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino groupThe final step involves the formation of the propanedinitrile group through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and the final product’s quality .
化学反応の分析
Types of Reactions
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)-6-oxo-4-(4-phenylpiperazin-1-yl)-6H-1,3-oxazine-5-carbonitrile: Shares structural similarities but differs in the oxazine ring.
2-(Dimethylamino)-3-(4-phenylpiperazin-1-yl)propylidene]malononitrile: Similar structure but lacks the ethoxy group.
Uniqueness
2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .
特性
分子式 |
C20H24N6O2 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
2-[1-(dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile |
InChI |
InChI=1S/C20H24N6O2/c1-24(2)19(17(14-21)15-22)8-9-23-28-16-20(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-7,9H,8,10-13,16H2,1-2H3 |
InChIキー |
BRARNWHHFBUGMZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14801570.png)
![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)



![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)

![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)

![(1S,9R)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B14801626.png)
![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)

![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
